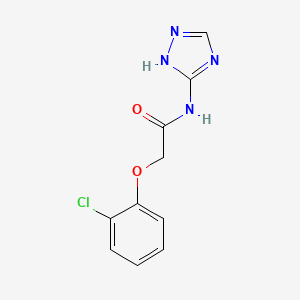

2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

Description

2-(2-Chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenoxy group linked to an acetamide backbone and a 1,2,4-triazole moiety. This compound is structurally related to plant growth regulators (e.g., auxin mimics) and bioactive molecules targeting ion channels or enzymatic pathways. Its core structure allows for diverse biological interactions, influenced by substituents on the phenoxy ring and triazole group .

Properties

Molecular Formula |

C10H9ClN4O2 |

|---|---|

Molecular Weight |

252.66 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |

InChI |

InChI=1S/C10H9ClN4O2/c11-7-3-1-2-4-8(7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |

InChI Key |

JNLCNTTUNFAIBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=NC=NN2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

This method involves two key stages: (1) synthesis of 2-(2-chlorophenoxy)acetic acid derivatives and (2) coupling with 4H-1,2,4-triazole-3-amine.

Step 1: Synthesis of 2-(2-Chlorophenoxy)acetyl Chloride

2-Chlorophenol reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-(2-chlorophenoxy)acetyl chloride. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Step 2: Amidation with 4H-1,2,4-Triazole-3-Amine

The acyl chloride intermediate is treated with 4H-1,2,4-triazole-3-amine in a polar aprotic solvent (e.g., THF or DMF) under nitrogen atmosphere. Triethylamine is often added to scavenge HCl, yielding the final product.

Reaction Conditions:

One-Pot Cyclocondensation Approach

Direct Synthesis via Hydrazide Intermediates

This route employs hydrazide precursors to form the triazole ring in situ.

Procedure:

-

Hydrazide Formation: 2-(2-Chlorophenoxy)acetic acid is converted to its hydrazide derivative using excess hydrazine hydrate in ethanol under reflux.

-

Cyclization with Carbon Disulfide (CS₂): The hydrazide reacts with CS₂ in alkaline media (e.g., KOH/ethanol) to form 5-mercapto-1,2,4-triazole. Subsequent alkylation with methyl iodide or chloroacetamide introduces the acetamide group.

Optimized Parameters:

Multi-Step Synthesis via Intermediate Triazole-Thiones

Key Steps:

-

Synthesis of 5-(2-Chlorophenoxy)methyl-1,2,4-triazole-3-thione:

-

Thione-to-Acetamide Conversion:

Data Summary:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Chloroacetonitrile, K₂CO₃, acetone, reflux | 85 |

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 78 |

| Cyclization | CS₂, KOH, ethanol, reflux | 72 |

| Acetamide Formation | Chloroacetamide, K₂CO₃, acetone, reflux | 80 |

Microwave-Assisted Synthesis

Enhanced Efficiency

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes.

Protocol:

-

A mixture of 2-(2-chlorophenoxy)acetohydrazide and formamide is irradiated at 120°C for 15–20 minutes. The triazole ring forms via dehydration, followed by amidation with acetic anhydride.

Advantages:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | High purity, scalable | Requires anhydrous conditions | 68–75 |

| One-Pot Cyclocondensation | Fewer steps | CS₂ handling hazards | 62–70 |

| Multi-Step Synthesis | High intermediate control | Lengthy process | 72–80 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 78–82 |

Critical Reaction Parameters

Solvent Selection

Catalysts

Purity and Characterization

Final products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization includes:

-

¹H/¹³C NMR: Peaks for triazole (δ 8.2–8.8 ppm), acetamide (δ 2.1–2.3 ppm), and chlorophenoxy (δ 6.5–7.5 ppm).

-

FT-IR: N-H stretch (~3300 cm⁻¹), C=O (1670–1690 cm⁻¹), C-Cl (750 cm⁻¹).

Industrial Scalability Considerations

-

Cost-Effective Routes: Multi-step synthesis offers better scalability despite longer timelines.

-

Safety: CS₂-based methods require stringent ventilation and waste management.

Recent Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Phenol derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antifungal, antibacterial, or herbicidal properties due to the presence of the triazole ring, which is known for such activities

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical agent. The triazole ring is a common motif in many drugs, suggesting that this compound could be a lead compound for the development of new therapeutics.

Industry

Industrially, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the chlorophenoxy group may interact with cellular membranes or proteins, disrupting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide)

- Structure: Differs by a 4-chloro-2-methylphenoxy group instead of 2-chlorophenoxy.

- Activity: WH7 exhibits auxin-like activity, inhibiting root growth and inducing shoot elongation in Arabidopsis at nanomolar concentrations. Its efficacy is comparable to 2,4-D (a synthetic auxin), attributed to the methyl group enhancing lipophilicity and receptor binding .

- SAR Insight: The 4-chloro position and methyl substitution optimize auxin-mimetic effects, while the 2-chlorophenoxy variant may prioritize different signaling pathways .

2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Modifications to the Triazole Moiety

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Structure : Features a thioether linkage and pyridinyl substitution on the triazole.

- Activity: A potent Orco ion channel agonist in insects, activating olfactory receptors. The thio group and bulky substituents (ethyl, pyridinyl) enhance binding to insect-specific channels, unlike the simpler phenoxy-triazole structure of the target compound .

MGH-CP25 (2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(adamantan-1-ylphenyl)acetamide)

Acetamide Backbone Derivatives

N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Structure: Substitutes the phenoxy group with a 3-chloro-4-fluorophenyl moiety.

- Activity : Targets insect odorant receptors as an antagonist. The electron-withdrawing substituents (Cl, F) improve stability and receptor affinity compared to the target compound’s simpler aryl group .

2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

- Structure : Incorporates a 4-ethoxyphenyl group and 4-chlorophenyl-triazole .

- Activity : Exhibits antimicrobial properties. The ethoxy group enhances solubility, while the chlorophenyl-triazole moiety contributes to target binding .

Biological Activity

2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide, with the CAS number 302804-96-2, is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C10H9ClN4O2. It features a chlorophenoxy group and a triazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has demonstrated activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 3.84 ± 0.54 | Induces G2/M phase arrest and apoptosis |

| OVCAR-4 (ovarian cancer) | 5.67 ± 0.57 | Arrests cell cycle in S phase |

| HT-29 (colon cancer) | 13.73 ± 2.32 | Downregulates MMP-2 and MMP-9 to inhibit metastasis |

| MCF-7 (breast cancer) | 11.46 ± 2.45 | Induces apoptosis through cell cycle interference |

These findings indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis in a dose-dependent manner.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases (G1 and G2/M), which is crucial for preventing cancer cell division.

- Apoptosis Induction : It promotes apoptosis in cancer cells, a process that is essential for eliminating malignant cells.

- Inhibition of Metastatic Activity : By downregulating metalloproteinases (MMPs), it impairs the ability of cancer cells to migrate and invade surrounding tissues.

Structure-Activity Relationships (SAR)

The phenoxy group in the compound is vital for its biological activity. Modifications to this group significantly affect the compound's potency:

- Compounds with substitutions on the phenoxy group showed varying degrees of activity against different cancer cell lines.

- The presence of electron-withdrawing groups on the phenoxy moiety enhances binding affinity to target receptors.

Case Studies

Several case studies have documented the efficacy of similar compounds bearing triazole and phenoxy groups:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of 1.9 µM against RAGE, suggesting strong inhibitory activity .

- Phenoxy Group Influence : Research indicated that modifications to the phenoxy group could either enhance or diminish anticancer activity, emphasizing its role as a pharmacophore .

Q & A

Q. How can the molecular structure of 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide be experimentally confirmed?

Methodological Answer: The compound’s structure is validated using a combination of spectroscopic techniques:

- NMR Spectroscopy :

- IR Spectroscopy :

- Stretching vibrations for C=O (1650–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-Cl (550–750 cm⁻¹) .

- Mass Spectrometry :

Q. What are the standard synthetic routes for this compound?

Methodological Answer: Synthesis typically involves:

Formation of the triazole core via cyclization of thiosemicarbazide precursors.

Acetamide coupling : Reacting 2-chlorophenoxyacetyl chloride with the triazole amine under basic conditions (e.g., triethylamine in DMF) .

Purification : Use TLC (silica gel, ethyl acetate/hexane) to monitor progress, followed by recrystallization (ethanol/water) .

Key Conditions :

- Temperature: 60–80°C for cyclization.

- Solvents: DMF or acetonitrile for coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Methodological Answer: Contradictions may arise due to:

- Substituent effects : Minor structural variations (e.g., chloro vs. methyl groups) alter lipophilicity and target binding .

- Assay conditions : Differences in cell lines, pH, or solvent (DMSO concentration) affect results .

Validation Strategies : - Repeat assays under standardized conditions (e.g., MTT protocol for cytotoxicity).

- Use orthogonal assays (e.g., fluorescence-based ATP detection) .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks (e.g., triazole N-atoms) .

- Molecular Docking : Screens against protein databases (e.g., CYP450 enzymes) to identify binding affinities. Software: AutoDock Vina or Schrödinger .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can the compound’s stability be optimized under experimental storage?

Methodological Answer:

- pH Control : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the acetamide group .

- Temperature : –20°C in anhydrous DMSO to avoid thermal degradation.

- Light Protection : Amber vials prevent photodegradation of the chlorophenoxy moiety .

Q. What strategies are recommended for designing dose-response assays to evaluate antimicrobial activity?

Methodological Answer:

- Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

- Concentration Range : 0.1–100 µM, with serial dilutions.

- Controls : Include ciprofloxacin (positive) and DMSO (negative).

- Endpoint Measurement : Optical density (OD₆₀₀) or colony-forming unit (CFU) counts .

Q. How can reaction intermediates be characterized to elucidate the synthetic mechanism?

Methodological Answer:

Q. What analytical challenges arise in purity assessment, and how are they addressed?

Methodological Answer:

- HPLC Challenges : Co-elution of byproducts (e.g., unreacted triazole).

- Solution : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) .

- Recrystallization Issues : Low yield due to high solubility.

- Solution : Optimize solvent polarity (e.g., ethanol/water 7:3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.